4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine
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Overview
Description
4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, which is further connected to a pyrimidine ring with methyl and propoxy substituents. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine typically involves multiple steps. One common method includes the reaction of 4-(benzenesulfonyl)piperazine with 2-methyl-6-propoxypyrimidine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new alkylated or acylated derivatives.
Scientific Research Applications
4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial, anticancer, or neuroprotective agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group is known to enhance binding affinity to certain proteins, while the piperazine and pyrimidine rings contribute to the overall stability and specificity of the compound. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(benzenesulfonyl)piperazin-1-yl]benzonitrile
- 2-(4-(4-bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl derivatives of fluoroquinolone
Uniqueness
4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the benzenesulfonyl group enhances its binding affinity and specificity, while the piperazine and pyrimidine rings provide structural stability and versatility in various reactions .
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-3-13-25-18-14-17(19-15(2)20-18)21-9-11-22(12-10-21)26(23,24)16-7-5-4-6-8-16/h4-8,14H,3,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVMKXLQSIFNFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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